(2S)-2-[[(2S)-2-amino-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]-[(2S)-pyrrolidine-2-carbonyl]amino]-3-(4-fluorophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[[(2S)-2-amino-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]-[(2S)-pyrrolidine-2-carbonyl]amino]-3-(4-fluorophenyl)propanoic acid is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of multiple functional groups, including bis(2-chloroethyl)amino, prolyl, phenylalanyl, and fluoro-phenylalanine moieties. These functional groups contribute to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(2S)-2-amino-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]-[(2S)-pyrrolidine-2-carbonyl]amino]-3-(4-fluorophenyl)propanoic acid involves multiple steps, starting from readily available starting materials
Formation of Bis(2-chloroethyl)amino Group: This step involves the reaction of tris(2-chloroethyl)amine with appropriate reagents under controlled conditions to form the bis(2-chloroethyl)amino group.
Introduction of Prolyl and Phenylalanyl Groups: The prolyl and phenylalanyl groups are introduced through peptide coupling reactions using standard peptide synthesis techniques.
Incorporation of Fluoro-phenylalanine Moiety: The final step involves the incorporation of the fluoro-phenylalanine moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the use of efficient catalysts, solvent systems, and purification techniques to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-[[(2S)-2-amino-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]-[(2S)-pyrrolidine-2-carbonyl]amino]-3-(4-fluorophenyl)propanoic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, especially at the bis(2-chloroethyl)amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, with modifications at the bis(2-chloroethyl)amino and fluoro-phenylalanine moieties .
Wissenschaftliche Forschungsanwendungen
(2S)-2-[[(2S)-2-amino-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]-[(2S)-pyrrolidine-2-carbonyl]amino]-3-(4-fluorophenyl)propanoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of (2S)-2-[[(2S)-2-amino-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]-[(2S)-pyrrolidine-2-carbonyl]amino]-3-(4-fluorophenyl)propanoic acid involves its ability to alkylate DNA. The bis(2-chloroethyl)amino group forms covalent bonds with the DNA, leading to cross-linking and disruption of DNA synthesis and function . This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Melphalan: Another nitrogen mustard alkylating agent used in chemotherapy.
Chlorambucil: A related compound with similar DNA alkylating properties.
Uracil Mustard: Known for its DNA cross-linking capabilities.
Uniqueness
(2S)-2-[[(2S)-2-amino-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]-[(2S)-pyrrolidine-2-carbonyl]amino]-3-(4-fluorophenyl)propanoic acid is unique due to the presence of the fluoro-phenylalanine moiety, which enhances its chemical stability and biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
38305-84-9 |
---|---|
Molekularformel |
C27H33Cl2FN4O4 |
Molekulargewicht |
567.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-amino-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]-[(2S)-pyrrolidine-2-carbonyl]amino]-3-(4-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C27H33Cl2FN4O4/c28-10-13-33(14-11-29)21-4-1-3-19(15-21)16-22(31)25(35)34(26(36)23-5-2-12-32-23)24(27(37)38)17-18-6-8-20(30)9-7-18/h1,3-4,6-9,15,22-24,32H,2,5,10-14,16-17,31H2,(H,37,38)/t22-,23-,24-/m0/s1 |
InChI-Schlüssel |
BLXQMNHLYWSVRZ-HJOGWXRNSA-N |
SMILES |
C1CC(NC1)C(=O)N(C(CC2=CC=C(C=C2)F)C(=O)O)C(=O)C(CC3=CC(=CC=C3)N(CCCl)CCCl)N |
Isomerische SMILES |
C1C[C@H](NC1)C(=O)N([C@@H](CC2=CC=C(C=C2)F)C(=O)O)C(=O)[C@H](CC3=CC(=CC=C3)N(CCCl)CCCl)N |
Kanonische SMILES |
C1CC(NC1)C(=O)N(C(CC2=CC=C(C=C2)F)C(=O)O)C(=O)C(CC3=CC(=CC=C3)N(CCCl)CCCl)N |
Synonyme |
L-propyl-m-sarc-FPhe L-propyl-m-sarcolysin-L-p-fluorophenylalanine propyl-3-sarcolysin-4-fluorophenylalanine propyl-m-sarc-FPhe |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.